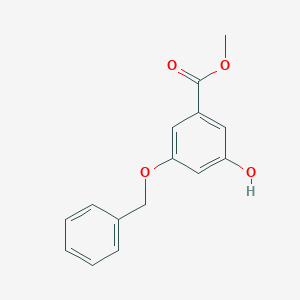

Methyl 3-(benzyloxy)-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPIXQLSJXBHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428678 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54915-31-0 | |

| Record name | methyl 3-(benzyloxy)-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate

This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 3,5-dihydroxybenzoate (Starting Material) | Methyl 3-hydroxybenzoate (Related Compound) |

| CAS Number | 54915-31-0[1] | 2150-44-9 | 19438-10-9[2][3] |

| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₄ | C₈H₈O₃[2][3] |

| Molecular Weight | 258.27 g/mol | 168.15 g/mol | 152.15 g/mol [2][3] |

| Melting Point | Not available | 167-170 °C[4] | 70-72 °C[2][3] |

| Boiling Point | Not available | Not available | 280-281 °C at 709 mmHg[2][3] |

| Solubility | Not available | Not available | Soluble in alcohol, chloroform, dimethyl sulfoxide, and methanol.[2] Water solubility is 6864 mg/L at 25 °C (estimated).[5] |

| pKa | Not available | Not available | 9.15±0.10 (Predicted)[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the selective mono-benzylation of one of the phenolic hydroxyl groups.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This protocol is adapted from a patented industrial production process.[6]

-

Materials:

-

3,5-dihydroxybenzoic acid (1 equivalent)

-

Methanol (10 volumes)

-

Concentrated sulfuric acid (catalytic amount) or p-toluenesulfonic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3,5-dihydroxybenzoate.

-

The crude product can be purified by recrystallization from water or a mixture of methanol and water to yield a white solid.

-

Step 2: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate

This protocol is based on general methods for the selective benzylation of phenolic compounds.

-

Materials:

-

Methyl 3,5-dihydroxybenzoate (1 equivalent)

-

Benzyl bromide (1-1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5-2 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3,5-dihydroxybenzoate in anhydrous DMF or acetone.

-

Add potassium carbonate to the solution and stir for 30 minutes at room temperature.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC to observe the formation of the mono-benzylated product and minimize the formation of the di-benzylated byproduct.

-

Once the reaction has reached the desired conversion, cool the mixture to room temperature.

-

If acetone is used, filter off the inorganic salts. If DMF is used, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-benzylated product from the starting material and the di-benzylated byproduct.

-

Synthesis Workflow

References

- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

Methyl 3-(benzyloxy)-5-hydroxybenzoate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a benzoate ester with potential relevance in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical Structure and Properties

This compound is an organic compound with a molecular structure featuring a benzene ring substituted with a methoxycarbonyl group, a hydroxyl group, and a benzyloxy group.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for Related Compounds |

| Molecular Formula | C15H14O4[1] | - |

| Molecular Weight | 258.28 g/mol [1] | - |

| IUPAC Name | This compound[1] | - |

| CAS Number | 54915-31-0[1] | - |

| Melting Point | Not available | 70-72 °C (for Methyl 3-hydroxybenzoate)[2] |

| Boiling Point | Not available | 280-281 °C at 709 mmHg (for Methyl 3-hydroxybenzoate)[2] |

| Solubility | Not available | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol (for Methyl 3-hydroxybenzoate) |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the scientific literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. The key step would involve the selective benzylation of one of the hydroxyl groups of a dihydroxybenzoate precursor.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol (Adapted from a related synthesis):

This protocol is adapted from the synthesis of a similar compound and should be optimized for the synthesis of this compound.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Methyl 3,5-dihydroxybenzoate in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential areas of interest for drug discovery and development. Derivatives of hydroxybenzoic acid are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.

The presence of the benzyloxy group increases the lipophilicity of the molecule compared to its dihydroxy precursor, which may influence its pharmacokinetic properties, such as cell membrane permeability and bioavailability.

Potential Logical Pathway for Investigation:

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This compound is a chemical compound with a well-defined structure. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, its structural similarity to other biologically active benzoate derivatives suggests it may be a valuable intermediate for the synthesis of more complex molecules in the field of pharmaceutical research. Further investigation is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential therapeutic applications.

References

An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate

CAS Number: 54915-31-0

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a significant intermediate in the synthesis of pharmacologically active molecules. This document collates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via selective benzylation, and discusses its spectral characteristics. Notably, this compound serves as a key building block in the development of glucokinase activators, such as GKA 50.[1] Due to the limited availability of direct experimental data, this guide combines reported information with well-established principles of organic chemistry to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 54915-31-0) is a substituted aromatic ester that has garnered attention primarily as a crucial intermediate in medicinal chemistry. Its structure, featuring a selectively protected dihydroxybenzene moiety, makes it a versatile precursor for the synthesis of more complex molecules. A notable application is its use in the preparation of GKA 50, a glucokinase activator, highlighting its relevance in the development of therapeutics for metabolic disorders.[1] This guide aims to consolidate the available technical information and provide a detailed framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 54915-31-0 | In-house Data |

| Molecular Formula | C₁₅H₁₄O₄ | In-house Data |

| Molecular Weight | 258.27 g/mol | In-house Data |

| IUPAC Name | This compound | In-house Data |

| Synonyms | 3-Benzyloxy-5-hydroxy-benzoic Acid Methyl Ester | [1] |

| Physical Form | Solid (predicted) | In-house Data |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method involves the selective mono-benzylation of methyl 3,5-dihydroxybenzoate. The following protocol is based on established Williamson ether synthesis methodologies for phenolic compounds.

Experimental Protocol: Selective Benzylation of Methyl 3,5-dihydroxybenzoate

Objective: To synthesize this compound by reacting methyl 3,5-dihydroxybenzoate with one equivalent of benzyl bromide.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 2150-44-9 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 67-64-1 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.1 eq), and anhydrous acetone (10 volumes).

-

Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the phenoxide.

-

Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Expected Outcome:

The reaction is expected to yield a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and unreacted starting material. Careful control of stoichiometry and reaction time is crucial to maximize the yield of the mono-benzylated product. Purification by column chromatography is essential to isolate the target compound.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45-7.30 | m | 5H | Phenyl protons of the benzyl group |

| ~7.10 | t | 1H | Aromatic proton (H-4) |

| ~6.80 | t | 1H | Aromatic proton (H-2 or H-6) |

| ~6.70 | t | 1H | Aromatic proton (H-6 or H-2) |

| ~5.50 | s | 1H | Phenolic hydroxyl proton (-OH) |

| ~5.10 | s | 2H | Benzylic protons (-OCH₂Ph) |

| ~3.90 | s | 3H | Methyl ester protons (-COOCH₃) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Carbonyl carbon (-C =O) |

| ~159.5 | Aromatic carbon attached to benzyloxy group (C -3) |

| ~156.0 | Aromatic carbon attached to hydroxyl group (C -5) |

| ~136.5 | Quaternary aromatic carbon of benzyl group |

| ~132.0 | Quaternary aromatic carbon of benzoate ring (C -1) |

| ~128.8 | Aromatic carbons of benzyl group (ortho/para) |

| ~128.2 | Aromatic carbons of benzyl group (meta) |

| ~108.5 | Aromatic carbon (C -4) |

| ~108.0 | Aromatic carbon (C -2) |

| ~102.0 | Aromatic carbon (C -6) |

| ~70.5 | Benzylic carbon (-OC H₂Ph) |

| ~52.5 | Methyl ester carbon (-COOC H₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands:

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3030 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (methyl) |

| ~1715 | C=O stretch | Ester carbonyl |

| ~1600, 1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester and Ether |

| ~1150 | C-O stretch | Phenol |

Mass Spectrometry (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 258. Key fragmentation patterns would likely involve:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 227.

-

Loss of the carboxyl methyl group (-COOCH₃): [M - 59]⁺ at m/z = 199.

-

Cleavage of the benzyl group: A prominent peak at m/z = 91 corresponding to the tropylium ion [C₇H₇]⁺.

-

Loss of the benzyloxy group (-OCH₂Ph): [M - 107]⁺ at m/z = 151.

Applications in Drug Development

This compound is a documented intermediate in the synthesis of the glucokinase activator GKA 50.[1] Glucokinase activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. They work by enhancing the activity of the glucokinase enzyme, which plays a crucial role in glucose metabolism in the pancreas and liver.

The structure of this compound provides a scaffold that can be further elaborated to produce complex molecules with desired biological activities. The presence of a free hydroxyl group allows for subsequent chemical modifications, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the safety data for structurally related compounds such as methyl 3-hydroxybenzoate and should be used as a guideline only. A thorough risk assessment should be conducted before handling this chemical.

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of glucokinase activators. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic protocol, and its expected spectral characteristics. While a lack of direct experimental data necessitates a degree of inference, the information presented herein serves as a robust starting point for researchers and drug development professionals working with this compound. Further experimental validation of the predicted data is encouraged to build upon the foundation laid out in this guide.

References

Physical and chemical properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate. Due to the limited availability of experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a robust predictive profile. All quantitative data is summarized in structured tables, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

This compound is an aromatic ester with the chemical formula C₁₅H₁₄O₄ and a molecular weight of 258.28 g/mol .[1] Its structure features a central benzene ring substituted with a methyl ester group, a hydroxyl group, and a benzyloxy group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 3-hydroxybenzoate (for comparison) | Methyl 3,5-dihydroxybenzoate (for comparison) |

| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₃[2][3][4][5][6] | C₈H₈O₄ |

| Molecular Weight | 258.28 g/mol [1] | 152.15 g/mol [3][6][7] | 168.15 g/mol |

| CAS Number | 54915-31-0[1] | 19438-10-9[3][4][5][6][7] | 2150-44-9[2] |

| Appearance | Predicted: White to off-white solid | White solid[4] | Solid[2] |

| Melting Point | Not available | 70-72 °C[4][6][7][8] | 167-170 °C[2] |

| Boiling Point | Not available | 280-281 °C at 709 mmHg[4][6][7][8] | Not available |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, chloroform | Soluble in alcohol, chloroform, dimethyl sulfoxide, ethanol, and methanol.[4][8][9][10] Slightly soluble in water.[9] | Slightly soluble in water.[11] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from 3,5-dihydroxybenzoic acid. The first step is an esterification to form the methyl ester, followed by a selective benzylation of one of the hydroxyl groups.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate (Intermediate)

This protocol is adapted from a patented industrial process.[12]

-

Esterification:

-

To a 100 L glass-lined reactor, add 50 L of methanol.

-

While stirring and maintaining the temperature between 5-10 °C, slowly add 500 mL of concentrated sulfuric acid.

-

Add 5 kg of 3,5-dihydroxybenzoic acid to the mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in 10 L of ethyl acetate.

-

Wash the organic layer twice with 20 L of saturated sodium bicarbonate solution, followed by a wash with 10 L of brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a 5% methanol in water solution.

-

Dissolve the crude product in the solvent at 50 °C, then cool to 5-10 °C to induce crystallization.

-

Filter the crystals and dry under vacuum to obtain pure Methyl 3,5-dihydroxybenzoate.

-

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on standard benzylation procedures for phenols.

-

Selective Benzylation:

-

In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 equivalents), to the solution and stir for 30 minutes at room temperature.

-

Slowly add benzyl bromide (1 equivalent) to the reaction mixture.

-

Heat the mixture to a gentle reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~5.0-6.0 (br s, 1H, -OH) |

| ¹³C NMR | δ ~167 (C=O), δ ~160 (C-O), δ ~136 (Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~105-110 (Ar-C), δ ~70 (-OCH₂-), δ ~52 (-OCH₃) |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1715 (C=O stretch, ester), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | Predicted molecular ion [M]⁺ at 258.08. Key fragments may include loss of the methoxy group ([M-31]⁺), loss of the benzyl group ([M-91]⁺), and the benzyl cation at 91. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, its structural similarity to other phenolic compounds suggests it may possess antioxidant and other biological activities. For instance, methyl 3,4-dihydroxybenzoate has demonstrated neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis.[13]

Predicted Antioxidant and Anti-inflammatory Activity

Many phenolic compounds exert their effects by scavenging reactive oxygen species (ROS) and modulating inflammatory pathways. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Safety and Handling

Specific safety data for this compound is not available. The following recommendations are based on data for structurally similar compounds like Methyl 3-hydroxybenzoate.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the predicted properties is recommended for any application in drug development or other scientific research.

References

- 1. This compound 97% | CAS: 54915-31-0 | AChemBlock [achemblock.com]

- 2. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 4. Methyl 3-hydroxybenzoate | 19438-10-9 [chemicalbook.com]

- 5. methyl 3-hydroxybenzoate, 19438-10-9 [thegoodscentscompany.com]

- 6. Methyl 3-hydroxybenzoate 99 19438-10-9 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. rsc.org [rsc.org]

- 13. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR [m.chemicalbook.com]

Solubility profile of Methyl 3-(benzyloxy)-5-hydroxybenzoate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 3-(benzyloxy)-5-hydroxybenzoate in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide synthesizes information from structurally similar compounds to predict its solubility characteristics. Furthermore, it outlines detailed experimental protocols for determining the precise solubility of this compound, equipping researchers with the necessary methodologies for their work.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of polar and non-polar functional groups. This compound possesses a combination of features that will influence its interaction with various solvents: a polar hydroxyl (-OH) group, a moderately polar ester (-COOCH₃) group, and a large non-polar benzyloxy group.

Based on the solubility of structurally related compounds such as benzyl benzoate, methylparaben, and other benzoate esters, a qualitative solubility profile can be predicted. It is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents, and limited solubility in non-polar and highly polar aqueous solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents can effectively solvate the entire molecule through dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can form hydrogen bonds with these solvents, and the overall polarity is favorable. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity to interact with both the polar and non-polar regions of the molecule. |

| Non-Polar | Toluene, Hexane | Low | The large non-polar benzyloxy group may allow for some interaction, but the polar functional groups will limit overall solubility. |

| Aqueous | Water | Very Low | The presence of the large, non-polar benzyloxy group is expected to significantly reduce its solubility in water, despite the presence of a hydroxyl group. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental procedures should be followed. The following protocols provide a framework for determining the solubility of this compound.

General Qualitative Solubility Assessment

This initial test provides a rapid assessment of solubility in various solvents.

Methodology:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."

-

This can be performed with a range of solvents to establish a qualitative profile.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Methodology:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of the dissolved compound using the chosen analytical method against a standard curve.

-

Calculate the solubility in units such as mg/mL or g/100mL.

Visualizing Experimental Workflows

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a new compound.

Caption: Workflow for Solubility Profile Determination.

Decision Tree for Solubility Classification

This diagram outlines a logical process for classifying the solubility of an organic compound based on its behavior in different types of solvents.

Caption: Decision tree for classifying organic compound solubility.

Spectroscopic and Synthetic Insights into Methyl 3-(benzyloxy)-5-hydroxybenzoate: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, a comprehensive understanding of the spectral characteristics and synthetic pathways of key intermediates is paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and experimental protocols related to Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable building block in organic synthesis.

Spectroscopic Data Summary

While a complete, publicly available dataset for this compound is not readily found in the searched literature, data for closely related compounds allows for a reliable estimation of its spectral properties. The primary synthetic route to this compound involves the selective benzylation of one of the hydroxyl groups of methyl 3,5-dihydroxybenzoate. The following tables summarize the expected and observed spectroscopic data based on the analysis of its precursors and structurally similar molecules.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 7.29-7.59 | m | 5H | -OCH₂C₆H₅ |

| Aromatic H | ~6.7-7.0 | m | 3H | C₆H₃ |

| Benzylic CH₂ | 5.18 | s | 2H | -OCH₂ C₆H₅ |

| Methoxy CH₃ | 3.86 | s | 3H | -COOCH₃ |

| Hydroxyl OH | ~5.0-6.0 | br s | 1H | -OH |

| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl C | ~166 | C=O |

| Aromatic C-O | ~159 | C -OBn |

| Aromatic C-OH | ~158 | C -OH |

| Aromatic C (ipso, benzyl) | ~136 | -OCH₂C ₆H₅ |

| Aromatic C-COOCH₃ | ~132 | C -COOCH₃ |

| Aromatic CH (benzyl) | ~127-129 | -OCH₂C ₆H₅ |

| Aromatic CH | ~107-110 | C₆H₃ |

| Benzylic CH₂ | ~70 | -OCH₂ C₆H₅ |

| Methoxy CH₃ | ~52 | -COOCH₃ |

Note: Expected values are extrapolated from data for Methyl 3-(benzyloxy)benzoate and Methyl 3,5-dihydroxybenzoate.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, ~1050 | Strong | C-O stretch |

Table 3: Mass Spectrometry (MS) Data (Expected)

| m/z | Interpretation |

| 258.08 | [M]⁺ (Molecular Ion) |

| 227 | [M - OCH₃]⁺ |

| 167 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound typically proceeds via the selective O-benzylation of methyl 3,5-dihydroxybenzoate. The following protocols are based on established methodologies for similar transformations.[1]

Synthesis of this compound

A mixture of methyl 3,5-dihydroxybenzoate (1 equivalent), potassium carbonate (1.1 to 2.2 equivalents), and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 is stirred in a polar aprotic solvent like N,N-dimethylformamide (DMF). Benzyl bromide (1 to 1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is typically heated to a temperature ranging from room temperature to 80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, or a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow.

References

1H and 13C NMR spectral assignments for Methyl 3-(benzyloxy)-5-hydroxybenzoate

An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments for Methyl 3-(benzyloxy)-5-hydroxybenzoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds.[1][2][3] This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of this compound, including data presentation in tabular format, a thorough experimental protocol, and a logical workflow diagram for spectral assignment.

Predicted 1H and 13C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei.[3][4] For this compound, the substituent groups—a methyl ester, a hydroxyl group, and a benzyloxy group—on the aromatic ring each exert distinct electronic effects, influencing the chemical shifts of the protons and carbons. The predicted spectral data are summarized in the tables below.

Table 1: Predicted 1H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.20 | t | ~2.2 | 1H |

| H-4 | 6.85 | t | ~2.2 | 1H |

| H-6 | 7.05 | t | ~2.2 | 1H |

| -OCH3 | 3.85 | s | N/A | 3H |

| -OH | 5.50 | s (broad) | N/A | 1H |

| -OCH2-Ph | 5.10 | s | N/A | 2H |

| -C6H5 (benzyl) | 7.30-7.45 | m | N/A | 5H |

Table 2: Predicted 13C NMR Spectral Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 132.0 |

| C-2 | 108.5 |

| C-3 | 159.5 |

| C-4 | 107.0 |

| C-5 | 158.0 |

| C-6 | 109.0 |

| C=O | 166.5 |

| -OCH3 | 52.5 |

| -OCH2-Ph | 70.5 |

| C-ipso (benzyl) | 136.5 |

| C-ortho (benzyl) | 128.0 |

| C-meta (benzyl) | 128.8 |

| C-para (benzyl) | 128.4 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring 1H and 13C NMR spectra for a small organic molecule like this compound.[1]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as its signal should not overlap with the analyte signals.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. 1H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans).

-

Set the relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).

4. 13C NMR Spectrum Acquisition:

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a standard pulse sequence with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope (e.g., 128 scans or more).

-

A shorter relaxation delay can often be used (e.g., 2 seconds).

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants in the 1H NMR spectrum to deduce proton connectivity.[4]

Logical Workflow for NMR Spectral Assignment

The process of assigning NMR signals to specific atoms in a molecule follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: A logical workflow for NMR spectral assignment.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound, a standardized protocol for data acquisition, and a clear workflow for the assignment process. This information is intended to support researchers in their efforts to accurately characterize and utilize this compound in various scientific and developmental applications.

References

Potential Biological Activity of Methyl 3-(benzyloxy)-5-hydroxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(benzyloxy)-5-hydroxybenzoate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. As derivatives of hydroxybenzoic acids, they belong to a larger family of molecules known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The core structure, featuring a benzyloxy group, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile scaffold for synthetic modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing from data on the core scaffold's precursors and structurally related molecules. The information presented herein aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound typically starts from the readily available precursor, methyl 3,5-dihydroxybenzoate. The selective protection of one hydroxyl group as a benzyl ether is a key step. A common synthetic route involves the reaction of methyl 3,5-dihydroxybenzoate with benzyl bromide in the presence of a mild base, such as potassium carbonate, and a phase transfer catalyst or in a polar aprotic solvent like DMF.

Further derivatization can be achieved through various chemical transformations. For instance, the remaining hydroxyl group can be alkylated or acylated to generate a library of derivatives. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. An example of a more complex derivatization is the synthesis of chromane structures from a propargyloxy-substituted derivative of the core scaffold.[1]

Synthetic pathways for this compound and its derivatives.

Potential Biological Activities and Quantitative Data

While comprehensive biological data for a series of this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from studies on its precursor, methyl 3,5-dihydroxybenzoate, and other structurally related compounds.

Enzyme Inhibitory Activity

The precursor, methyl 3,5-dihydroxybenzoate, has been shown to exhibit α-glucosidase inhibitory activity.[2] This suggests that derivatives of this scaffold could be explored as potential agents for managing type 2 diabetes. Furthermore, studies on structurally related benzyloxy-containing compounds have demonstrated potent and selective inhibition of other enzymes, such as monoamine oxidase B (MAO-B), indicating the potential for neuroprotective applications.[3]

Table 1: Enzyme Inhibitory Activity of Methyl 3,5-dihydroxybenzoate and a Related Benzyloxy Derivative

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| Methyl 3,5-dihydroxybenzoate | α-Glucosidase | IC50 | 171.1 µg/mL | [2] |

| 2-(Benzo[d]thiazol-2-yl)-5-(benzyloxy)phenol | MAO-B | IC50 | > 10 µM | [3] |

| Compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | MAO-B | IC50 | 0.062 µM | [3] |

Antimicrobial Activity

Methyl 3,5-dihydroxybenzoate has been evaluated for its antimicrobial properties against several pathogenic bacteria.[2] The observed activity suggests that the core scaffold could be a starting point for the development of new antibacterial agents.

Table 2: Antimicrobial Activity of Methyl 3,5-dihydroxybenzoate

| Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Enterococcus faecium | MIC | 128 | [2] |

| Staphylococcus aureus | MIC | 64 | [2] |

| Acinetobacter baumannii | MIC | 128 | [2] |

Anticancer and Cytotoxic Activity

The antitumor potential of methyl 3,5-dihydroxybenzoate has been noted, with studies pointing to its ability to inhibit ribonucleotide reductase.[4] This, combined with the known cytotoxic effects of various hydroxybenzoic acid derivatives against different cancer cell lines, underscores the potential for developing novel anticancer agents from the this compound scaffold.[5]

Table 3: Cytotoxic Activity of Related Hydroxybenzoic Acid Derivatives

| Compound/Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| New Hydroxybenzoic Acid Derivatives | DLD-1, HeLa, MCF-7 | IC50 | 19.19 - 48.36 | [5] |

| Glucopyranosyl-conjugated benzyl derivatives | HCT-116 | IC50 | 15.2 - 41.2 | [6] |

Antioxidant Activity

The phenolic hydroxyl group in the core structure suggests inherent antioxidant potential. Studies on structurally similar compounds, such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, have confirmed excellent antioxidant effects.[3]

Table 4: Antioxidant Activity of a Related Benzyloxy Derivative

| Compound | Assay | Activity Metric | Value (Trolox equivalents) | Reference |

| Compound 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | ORAC | - | 2.27 | [3] |

Experimental Protocols

α-Glucosidase Inhibition Assay[2]

-

Preparation of Solutions:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in the same buffer.

-

Prepare various concentrations of the test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to each well containing the test compound or control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Workflow for the α-glucosidase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[2]

-

Preparation of Inoculum:

-

Culture the bacterial strains in an appropriate broth medium overnight.

-

Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Test Plates:

-

Serially dilute the test compounds in a 96-well microtiter plate containing the broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Monoamine Oxidase (MAO) Inhibition Assay[3]

-

Enzyme and Substrate Preparation:

-

Use recombinant human MAO-A and MAO-B.

-

Prepare a solution of kynuramine as the substrate.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in a phosphate buffer (pH 7.4) at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine solution.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) with excitation at 310 nm and emission at 400 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Potential Signaling Pathway Interactions

Given the observed anticancer and enzyme inhibitory activities of related compounds, derivatives of this compound could potentially interact with various cellular signaling pathways. For instance, inhibition of protein kinases is a common mechanism for anticancer drugs.

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Based on the biological activities of its precursor and structurally related compounds, this class of molecules warrants further investigation for its potential enzyme inhibitory, antimicrobial, and anticancer properties. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3,5-dihydroxybenzoate 97 2150-44-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of Methyl 3-(benzyloxy)-5-hydroxybenzoate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(benzyloxy)-5-hydroxybenzoate, a substituted aromatic ester, serves as a crucial synthetic intermediate in the development of complex organic molecules, particularly in the pharmaceutical industry. Its unique structural features, including a reactive hydroxyl group and a benzyl-protected phenol, make it a versatile building block for multi-step syntheses. This technical guide provides an in-depth analysis of its synthesis, properties, and significant application as a key intermediate in the creation of bioactive compounds, such as the potent glucokinase activator, GKA 50.

Synthesis of this compound

The synthesis of this compound typically commences with the readily available starting material, methyl 3,5-dihydroxybenzoate. The strategic protection of one of the two hydroxyl groups as a benzyl ether is the key transformation. This selective mono-benzylation is crucial for enabling subsequent regioselective reactions at the remaining free hydroxyl group.

Experimental Protocol: Synthesis of the Starting Material (Methyl 3,5-dihydroxybenzoate)

A common method for the preparation of methyl 3,5-dihydroxybenzoate involves the esterification of 3,5-dihydroxybenzoic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 |

| Methanol | CH₄O | 32.04 |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 3,5-dihydroxybenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TTC) until the starting material is consumed.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude methyl 3,5-dihydroxybenzoate.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Selective Mono-benzylation

The selective protection of one phenolic hydroxyl group is achieved by using a stoichiometric amount of benzyl bromide in the presence of a weak base.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 |

| Benzyl bromide | C₇H₇Br | 171.03 |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

Procedure:

-

Methyl 3,5-dihydroxybenzoate is dissolved in anhydrous N,N-dimethylformamide (DMF).

-

Anhydrous potassium carbonate is added to the solution, and the mixture is stirred at room temperature.

-

Benzyl bromide (approximately 1 equivalent) is added dropwise to the suspension.

-

The reaction mixture is heated and monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and ethyl acetate is added.

-

The organic layer is washed several times with water to remove DMF and inorganic salts, followed by a brine wash.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, a mixture of the desired mono-benzylated product, di-benzylated byproduct, and unreacted starting material, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data Summary for Benzylation:

| Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| Methyl 3,5-dihydroxybenzoate | This compound | Benzyl bromide, Potassium carbonate | DMF | 60-75 |

Role as a Synthetic Intermediate: Synthesis of Glucokinase Activator GKA 50

A significant application of this compound is its use as a key intermediate in the synthesis of the potent glucokinase activator, GKA 50.[1] Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for the treatment of type 2 diabetes.

The synthesis of GKA 50 utilizes the free hydroxyl group of this compound for further chemical transformations, while the benzyl-protected hydroxyl group remains unreactive. This differential protection is fundamental to the successful construction of the final complex molecule. The subsequent steps in the synthesis of GKA 50 would involve reactions such as etherification or other coupling reactions at the free hydroxyl position, followed by modifications of the methyl ester and eventual deprotection of the benzyl group.

Signaling Pathway of Glucokinase Activators

Glucokinase activators (GKAs) like GKA 50 exert their therapeutic effect by allosterically activating the glucokinase enzyme.[2] This enhances the enzyme's affinity for glucose, leading to increased glucose phosphorylation to glucose-6-phosphate. This activation has a dual benefit in the context of type 2 diabetes:

-

In Pancreatic β-cells: Increased glucose phosphorylation leads to a higher ATP/ADP ratio, which in turn causes the closure of ATP-sensitive potassium (K-ATP) channels. This results in depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium ions, which ultimately triggers the secretion of insulin.[3]

-

In the Liver: Glucokinase activation promotes hepatic glucose uptake and the conversion of glucose into glycogen for storage, thereby reducing blood glucose levels.[4]

The following diagram illustrates the simplified signaling pathway of glucokinase activation in a pancreatic β-cell.

Caption: Glucokinase activation pathway in pancreatic β-cells.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its preparation through selective mono-benzylation of methyl 3,5-dihydroxybenzoate allows for the strategic manipulation of its functional groups in multi-step syntheses. The pivotal role of this compound in the synthesis of the glucokinase activator GKA 50 underscores its importance in the development of novel therapeutics for metabolic diseases. The understanding of its synthesis and application provides a powerful tool for researchers and professionals in the fields of medicinal chemistry and drug development.

References

Whitepaper: Discovery of Novel Bioactive Compounds from Methyl 3-(benzyloxy)-5-hydroxybenzoate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Phenolic compounds, in particular, have garnered significant attention due to their diverse pharmacological properties. Methyl 3-(benzyloxy)-5-hydroxybenzoate is a versatile scaffold for chemical synthesis, offering multiple reactive sites for the generation of novel derivatives. Its structure, featuring a hydroxyl group and a benzyloxy group on a benzoate backbone, presents a unique opportunity for creating a library of compounds with potential therapeutic applications. This technical guide outlines a comprehensive strategy for the synthesis, screening, and characterization of novel bioactive compounds derived from this compound.

The core hypothesis is that modification of the phenolic hydroxyl group and the aromatic ring of this compound will lead to the discovery of novel compounds with significant biological activities, including but not limited to antimicrobial, antioxidant, and anticancer properties. This document provides detailed experimental protocols, data presentation formats, and conceptual frameworks to guide researchers in this endeavor.

Synthesis of Novel Derivatives from this compound

The synthetic strategy will focus on the derivatization of the phenolic hydroxyl group and electrophilic substitution on the aromatic ring. The benzyloxy group serves as a protecting group for one of the hydroxyls of the parent 3,5-dihydroxybenzoate, allowing for selective reactions.

General Synthetic Scheme

A generalized scheme for the synthesis of novel derivatives is presented below. This involves two primary routes: O-alkylation of the free hydroxyl group and functionalization of the aromatic ring, followed by potential debenzylation to unmask the second hydroxyl group, which can further diversify the compound library.

Caption: General synthetic routes for derivatization.

Experimental Protocol: O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.

-

Materials: this compound, alkyl halide (e.g., ethyl iodide, benzyl bromide), potassium carbonate (K₂CO₃), acetone, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure: a. To a solution of this compound (1.0 eq) in acetone (20 mL/mmol), add K₂CO₃ (2.0 eq). b. Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and filter off the inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate, wash with water and then brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography on silica gel.

Screening for Bioactivity

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Antimicrobial and Antioxidant Assays

All newly synthesized compounds will be subjected to initial screening for antimicrobial and antioxidant activities.

-

Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, synthesized compounds, positive control (e.g., Ciprofloxacin), negative control (DMSO).

-

Procedure: a. Prepare a stock solution of each synthesized compound in DMSO. b. In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations. c. Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL. d. Add the bacterial inoculum to each well. e. Include positive and negative controls on each plate. f. Incubate the plates at 37°C for 18-24 hours. g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, synthesized compounds, positive control (e.g., Ascorbic acid).

-

Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare serial dilutions of the synthesized compounds and the positive control in methanol. c. In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader. f. The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100. g. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

Secondary Screening: Anticancer and Anti-inflammatory Assays

Compounds showing significant activity in the primary screens will be advanced to secondary screening for anticancer and anti-inflammatory potential.

-

Materials: Human cancer cell lines (e.g., MCF-7, HeLa), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

-

Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. b. Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for another 4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated.

Data Presentation

Quantitative data from the bioactivity screens should be summarized in clear and concise tables for comparative analysis.

Table 1: Antimicrobial Activity of Synthesized Derivatives

| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| M3B-H (Parent) | -H | >256 | >256 |

| M3B-01 | -CH₂CH₃ | 128 | 256 |

| M3B-02 | -CH₂Ph | 64 | 128 |

| Ciprofloxacin | - | 0.5 | 1 |

Table 2: Antioxidant and Cytotoxic Activities of Lead Compounds

| Compound ID | DPPH Scavenging IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | HeLa Cytotoxicity IC₅₀ (µM) |

| M3B-02 | 45.2 | 25.8 | 32.1 |

| M3B-05 | 33.7 | 15.2 | 18.9 |

| Ascorbic Acid | 22.5 | - | - |

| Doxorubicin | - | 0.8 | 1.2 |

Elucidation of Mechanism of Action

For the most promising lead compounds, further studies should be conducted to elucidate their mechanism of action. This may involve investigating their effects on specific cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

A potential mechanism of action for a novel anticancer compound could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Experimental and Logical Workflows

A structured workflow is essential for the systematic discovery of bioactive compounds.

Experimental Workflow Diagram

The overall experimental workflow from synthesis to lead identification is depicted below.

Caption: High-level experimental workflow.

Structure-Activity Relationship (SAR) Logic

Preliminary SAR analysis can guide the synthesis of more potent analogs.

Caption: Example of a structure-activity relationship.

Conclusion

This compound represents a promising starting point for the development of novel bioactive compounds. The synthetic and screening strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this scaffold. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanism of action studies, it is anticipated that new lead compounds with significant therapeutic potential can be discovered. The presented protocols and workflows are intended to serve as a foundational guide, to be adapted and expanded upon as new discoveries are made.

Methodological & Application

Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds and complex organic molecules. The synthesis is a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate, followed by a selective mono-benzylation of one of the phenolic hydroxyl groups. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a clear and reproducible methodology.

Introduction

This compound serves as a key building block in organic synthesis. The selective protection of one of the two hydroxyl groups in methyl 3,5-dihydroxybenzoate is a critical transformation, enabling further functionalization of the remaining free hydroxyl group. This application note details a reliable method for this selective benzylation, providing a straightforward route to this important synthetic intermediate.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate

This procedure outlines the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid.[1][2]

Materials:

-

3,5-dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.

-

The crude product can be purified by recrystallization from a methanol/water mixture to yield a white solid.[1]

Part 2: Synthesis of this compound

This procedure details the selective mono-benzylation of methyl 3,5-dihydroxybenzoate.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Benzyl bromide (BnBr)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringe

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3,5-dihydroxybenzoate in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature.

-

Slowly add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate to the reaction mixture and wash with water multiple times to remove the DMF.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.[3][4]

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used/Yield (g) |

| Part 1 | ||||

| 3,5-dihydroxybenzoic acid | 154.12 | - | 1.0 | - |

| Methanol | 32.04 | - | excess | - |

| Sulfuric Acid | 98.08 | - | catalytic | - |

| Methyl 3,5-dihydroxybenzoate | 168.15 | - | - | Yield dependent |

| Part 2 | ||||

| Methyl 3,5-dihydroxybenzoate | 168.15 | - | 1.0 | - |

| Benzyl bromide | 171.04 | - | 1.0-1.2 | - |

| Potassium Carbonate | 138.21 | - | 1.5-2.0 | - |

| This compound | 258.27 | - | - | Yield dependent |

Note: The exact amounts and yields will depend on the scale of the reaction. The equivalents are provided as a guideline.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism pathway for the selective mono-benzylation step.

References

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 3. air.unimi.it [air.unimi.it]

- 4. research.library.fordham.edu [research.library.fordham.edu]

Application Note: A Detailed Protocol for the Benzylation of Methyl 3,5-dihydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzylation of phenols is a fundamental and widely utilized protection strategy in organic synthesis. The resulting benzyl ethers exhibit stability across a broad spectrum of reaction conditions, yet they can be readily cleaved when necessary. This application note provides a comprehensive experimental protocol for the benzylation of methyl 3,5-dihydroxybenzoate to synthesize methyl 3,5-bis(benzyloxy)benzoate. This procedure is based on the principles of the Williamson ether synthesis, a reliable and efficient method for the formation of ethers.[1][2][3] The protocol is designed to be straightforward and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development.